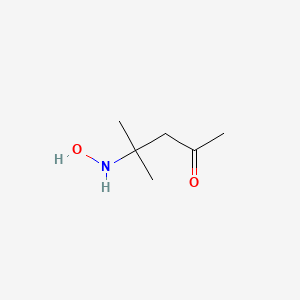

4-Hydroxylamino-4-methyl-2-pentanone

Description

Contextualization within the Hydroxylamine (B1172632) and Ketone Functional Group Chemistry

The chemistry of 4-Hydroxylamino-4-methyl-2-pentanone is rooted in the fundamental reactions of its constituent functional groups: hydroxylamines and ketones. The reaction between an aldehyde or a ketone and hydroxylamine typically yields an oxime, a compound containing a C=N double bond with a hydroxyl group attached to the nitrogen atom. wikipedia.org This condensation reaction is a cornerstone of carbonyl chemistry and is useful for the purification and characterization of aldehydes and ketones. wikipedia.org

However, the formation of a β-hydroxylamino ketone, such as the title compound, represents a different reaction pathway, often resulting from the conjugate addition of hydroxylamine to an α,β-unsaturated ketone. For instance, the reaction of hydroxylamine with mesityl oxide (4-methyl-3-penten-2-one) can lead to the formation of this compound. This type of reaction, a Michael addition, is a crucial method for carbon-nitrogen bond formation. The presence of both a nucleophilic amine and a hydroxyl group in hydroxylamine allows for complex reaction pathways that can be influenced by factors like pH and steric hindrance. acs.orgcolab.ws

The general reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the hydroxylamino group. The ketone can undergo reactions such as reduction to a secondary alcohol or nucleophilic addition at the carbonyl carbon. The hydroxylamine moiety can act as a nucleophile through its nitrogen atom or be oxidized. chimia.ch

Structural Peculiarities and Stereochemical Considerations

The molecular structure of this compound, with the chemical formula C6H13NO2, presents several interesting features. A key aspect is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxylamino group (-NHOH ) and the oxygen of the carbonyl group (C=O ). This interaction can influence the molecule's conformation, stabilizing a pseudo-cyclic arrangement. nih.govrsc.orgyoutube.com Such intramolecular hydrogen bonds can affect the chemical reactivity of both the ketone and hydroxylamine groups by altering their electron density and steric accessibility. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 4068-52-8 |

From a stereochemical perspective, the carbon atom at position 4 is a tertiary carbon, bonded to two methyl groups, a hydroxylamino group, and a methylene (B1212753) group. Because the C4 carbon is bonded to two identical methyl groups, it is not a chiral center. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism.

Significance of the Hydroxylamino-Ketone Moiety in Synthetic Pathways

The hydroxylamino-ketone moiety is a valuable functional group arrangement in organic synthesis, serving as a precursor to various other important molecular structures. uchicago.edu One of the most significant applications is its role as an intermediate in the synthesis of nitrones. chimia.chresearchgate.net

Oxidation to Nitrones: N,N-disubstituted hydroxylamines can be oxidized to nitrones under mild conditions. chimia.ch Nitrones are powerful 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (like alkenes or alkynes) to form five-membered heterocyclic rings, such as isoxazolidines and isoxazolines. researchgate.net This is a highly valuable transformation for constructing complex molecular architectures found in many natural products and pharmaceuticals. researchgate.net Various oxidizing agents, including manganese dioxide (MnO2) and mercury(II) oxide (HgO), have been effectively used for this conversion, with MnO2 being a more environmentally benign option. researchgate.net

Reduction to Amino Alcohols: The hydroxylamino-ketone can be reduced to form 1,3-amino alcohols. The ketone can be reduced to a hydroxyl group, and the hydroxylamino group can be reduced to an amino group. These 1,3-amino alcohols are important structural motifs in many biologically active compounds and can serve as chiral ligands in asymmetric synthesis.

Cyclization Reactions: The bifunctional nature of this compound allows for intramolecular cyclization reactions. For example, under certain conditions, the nucleophilic nitrogen could potentially attack the electrophilic carbonyl carbon, leading to the formation of a cyclic hemiaminal, which could then dehydrate to form a cyclic imine or related heterocyclic structure.

| Reaction Type | Product Class | Significance |

|---|---|---|

| Oxidation | Nitrones | Precursors for [3+2] cycloaddition reactions to form heterocycles. chimia.chresearchgate.net |

| Reduction | 1,3-Amino Alcohols | Important structural motifs in natural products and chiral auxiliaries. |

| Intramolecular Cyclization | Heterocycles (e.g., Tetrahydro-1,2-oxazines) | Access to saturated nitrogen- and oxygen-containing rings. acs.org |

Overview of Research Gaps and Scholarly Objectives

While the fundamental chemistry of hydroxylamines and ketones is well-established, the specific area of β-hydroxylamino ketones like this compound still presents opportunities for further research.

One area of ongoing interest is the development of more efficient and sustainable methods for the synthesis of hydroxylamines and their derivatives. nih.gov Historically, the synthesis of these compounds has sometimes relied on harsh reagents or conditions. acs.org Modern synthetic chemistry aims to develop greener alternatives, for example, through electroreduction of nitrates mediated by ketones. acs.orgnih.gov

Another research gap lies in expanding the catalytic and asymmetric applications of these molecules. While their conversion to achiral nitrones is known, developing catalytic, enantioselective transformations of hydroxylamino-ketones would be a significant advancement. This could involve developing chiral catalysts that can differentiate between enantiotopic faces or groups in prochiral substrates, or that can control the stereochemistry of subsequent reactions.

Furthermore, a deeper understanding of the factors controlling intramolecular interactions, such as hydrogen bonding, and their influence on reactivity is a continuing scholarly objective. nih.govrsc.org Elucidating how solvent and catalyst choice can modulate these non-covalent interactions could lead to better control over reaction outcomes and the selective synthesis of complex target molecules. The stability of the hydroxylamine moiety itself is also a subject of study, as these compounds can be prone to decomposition, particularly in the presence of transition metals. rsc.org Investigating methods to stabilize this functional group is crucial for its broader application in multi-step syntheses. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

4-(hydroxyamino)-4-methylpentan-2-one |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-6(2,3)7-9/h7,9H,4H2,1-3H3 |

InChI Key |

KNFQUIGUEMHMSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)NO |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Hydroxylamino 4 Methyl 2 Pentanone

Strategies for the Construction of the Pentanone Backbone

The formation of the 4-hydroxy-4-methyl-2-pentanone backbone is a critical first stage in the synthesis of the target compound. This β-hydroxy ketone structure is most commonly achieved through aldol (B89426) condensation, though other carbon-carbon bond-forming reactions present viable alternatives.

Aldol Condensation Approaches to β-Hydroxy Ketones as Precursors

The self-condensation of acetone (B3395972), a classic aldol reaction, stands as the most direct and widely utilized method for synthesizing 4-hydroxy-4-methyl-2-pentanone, also known as diacetone alcohol. scispace.com This reaction involves the formation of an enolate from one molecule of acetone, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule.

The reaction is typically base-catalyzed, with a variety of catalysts employed to promote the condensation. Common catalysts include alkali metal hydroxides (such as sodium hydroxide (B78521) and potassium hydroxide), alkaline earth metal hydroxides (like calcium hydroxide and barium hydroxide), and more advanced systems like treated ion exchange resins mixed with magnesium hydroxide. studymode.com The choice of catalyst can influence reaction time, yield, and the prevalence of side reactions. studymode.com

| Catalyst | Typical Reaction Conditions | Observations |

| Sodium Hydroxide/Potassium Hydroxide | Solid catalyst | Large consumption of catalyst, long reaction times, and potential for violent side reactions. studymode.com |

| Barium Hydroxide | Refluxing acetone | Reacts more rapidly than calcium hydroxide. studymode.com |

| Ion Exchange Resin and Magnesium Hydroxide | Continuous distillation | Shorter reaction times, energy-saving, fewer side reactions, and improved product quality. studymode.com |

Alternative Carbon-Carbon Bond Formation Reactions

While aldol condensation is the primary route, other carbon-carbon bond-forming strategies can be envisioned for the synthesis of the 4-hydroxy-4-methyl-2-pentanone backbone or analogous β-hydroxy ketones.

Reformatsky Reaction: This reaction offers a pathway to β-hydroxy esters, which are structurally related to the target β-hydroxy ketone. It involves the reaction of an α-halo ester with a ketone in the presence of zinc metal. nrochemistry.comuniurb.it For instance, the reaction of acetone with ethyl bromoacetate (B1195939) in the presence of activated zinc can yield the corresponding β-hydroxy ester. nrochemistry.com While not a direct synthesis of 4-hydroxy-4-methyl-2-pentanone, this method provides a foundational C-C bond formation that could be adapted. The yields of Reformatsky reactions can be moderate to excellent, often depending on the specific substrates and reaction conditions. nih.gov For example, a procedure involving activated zinc dust and ethyl bromoacetate with a ketone in toluene (B28343) at 90°C has been reported to yield the desired β-hydroxy ester in 86% yield. nrochemistry.com

Grignard and Organolithium Reactions: Organometallic reagents like Grignard and organolithium reagents are powerful nucleophiles capable of attacking carbonyl carbons. nih.govmasterorganicchemistry.com The reaction of a Grignard reagent, such as methylmagnesium bromide, with a β-keto ester like ethyl acetoacetate (B1235776) could potentially lead to the desired tertiary alcohol structure after workup. masterorganicchemistry.com Similarly, the addition of an organolithium reagent to an enolate could form the C-C bond. uniurb.it However, the high reactivity of these reagents can also lead to side reactions, such as enolization of the ketone, which can reduce the yield of the desired addition product. researchgate.net The use of cerium(III) chloride in conjunction with organolithium reagents has been shown to improve the efficiency of addition to enolizable ketones. researchgate.net

Introduction of the Hydroxylamino Functional Group

The conversion of the ketone precursor, 4-hydroxy-4-methyl-2-pentanone, to the final product involves the introduction of the hydroxylamino group, typically through the formation of an oxime.

Direct Hydroxylamine (B1172632) Reactions with Ketone Precursors

The most direct method for introducing the hydroxylamino functionality is the reaction of the ketone with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride). This reaction is a nucleophilic addition to the carbonyl group, resulting in the formation of an oxime, in this case, 4-hydroxylamino-4-methyl-2-pentanone oxime. acs.orgcdnsciencepub.com

The reaction proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. scribd.com The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate, which then eliminates a molecule of water to yield the oxime. scribd.com

The rate of this reaction is pH-dependent. The reaction is generally slow at very high or very low pH. At low pH, the hydroxylamine is protonated, reducing its nucleophilicity. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. nih.gov The optimal pH for oxime formation is typically in the mildly acidic range.

Kinetic studies on the decomposition of diacetone alcohol in the presence of a base indicate a pseudo-first-order reaction with respect to the diacetone alcohol concentration. studymode.comacs.org While this pertains to the reverse of the aldol condensation, it highlights the reactivity of the molecule under basic conditions, which could be a consideration during a base-catalyzed oximation.

Acid Catalysis: Acid catalysis is commonly employed to accelerate oxime formation. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydroxylamine. nih.gov The acid also facilitates the dehydration of the carbinolamine intermediate. scribd.com

Base Catalysis: While less common for the forward reaction, bases can be used to neutralize hydroxylamine salts to generate the free, more nucleophilic hydroxylamine. hydro-oxy.com However, as noted, basic conditions can also promote the reverse aldol reaction of the diacetone alcohol precursor. acs.org

Metal-Mediated Catalysis: A variety of metal catalysts have been shown to be effective in promoting oximation and related reactions. These include:

Palladium and Gold: Bimetallic catalysts, such as palladium-gold nanoparticles supported on titanosilicate (TS-1), have been shown to be highly effective for the ammoximation of ketones, a process that can involve the in-situ generation of a hydroxylamine-like species. researchgate.net For cyclohexanone (B45756) ammoximation, a 0.33%Pd-0.33%Au/TS-1 catalyst demonstrated significantly higher activity than its monometallic counterparts, achieving an oxime yield of 77%.

Bismuth(III) Oxide: Bismuth(III) oxide (Bi₂O₃) has been used as a catalyst for the solvent-free synthesis of oximes from aldehydes and ketones by grinding the reactants at room temperature. This method offers excellent yields (60-98%) and short reaction times. hydro-oxy.com

Lanthanide Triflates: Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃), are water-stable Lewis acids that can catalyze oxime ligation. They are particularly effective when used as co-catalysts with nucleophilic catalysts like ortho-phenylenediamine, showing up to an order of magnitude rate enhancement compared to the individual catalysts.

| Catalyst System | Substrate Example | Yield/Selectivity |

| 0.33%Pd-0.33%Au/TS-1 | Cyclohexanone | 77% Oxime Yield |

| Bismuth(III) Oxide | Various Aldehydes/Ketones | 60-98% Yield |

| Scandium(III) Triflate (with o-phenylenediamine) | Ketones | Significant rate enhancement |

Regioselectivity and Stereoselectivity in Hydroxylamine Incorporations

The direct synthesis of this compound can be envisioned through the nucleophilic addition of hydroxylamine to an α,β-unsaturated ketone, specifically mesityl oxide (4-methyl-3-penten-2-one). The reaction of hydroxylamine with α,β-unsaturated ketones presents a challenge in regioselectivity, as two primary pathways exist: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. rsc.org

The regiochemical outcome is influenced by several factors, including the structure of the unsaturated ketone, the nature of the nucleophile, and the reaction conditions. rsc.org Hard nucleophiles tend to favor 1,2-addition, while softer nucleophiles favor 1,4-addition. Hydroxylamine, containing both a harder nitrogen and a softer oxygen nucleophilic center, can exhibit complex reactivity. However, the nitrogen atom is generally the more potent nucleophile. quora.comchemtube3d.com

In the case of mesityl oxide, the β-carbon is sterically hindered by two methyl groups. This steric hindrance around the β-carbon can influence the regioselectivity of the nucleophilic attack. rsc.org Generally, sterically hindered α,β-unsaturated ketones are less prone to 1,4-addition. The reaction of hydroxylamine with sterically hindered α,β-unsaturated ketones can lead to the formation of isoxazolidine (B1194047) derivatives. colab.ws

Regarding stereoselectivity, the formation of this compound from mesityl oxide does not create a new stereocenter at the C4 position. The C4 carbon atom is quaternary and achiral, bonded to two methyl groups, a hydroxylamino group, and a methylene (B1212753) group. Therefore, stereoselectivity at this position is not a factor in this specific synthetic transformation. However, in reactions involving asymmetric ketones or aldehydes, the formation of oximes can result in geometric (E/Z) isomers. doubtnut.comnih.gov

Indirect Routes via Nitration or Oxime Intermediates

Indirect methods provide alternative pathways to synthesize this compound, often offering better control over selectivity and yield. These routes typically involve the formation of a precursor molecule, such as a nitro compound or an oxime, followed by a transformation to the desired hydroxylamino group.

Reduction of Nitro Compounds to Hydroxylamines

This synthetic approach involves the initial preparation of 4-methyl-4-nitro-2-pentanone, followed by its selective reduction to the corresponding hydroxylamine. The reduction of nitroalkanes is a well-established method for the synthesis of hydroxylamines. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice of reagent being crucial to prevent over-reduction to the primary amine (4-amino-4-methyl-2-pentanone). mdpi.com Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel can be used. wikipedia.orgorganic-chemistry.org Careful control of reaction conditions such as temperature, pressure, and reaction time is necessary to stop the reduction at the hydroxylamine stage.

Chemical Reduction: Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are effective for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org Other metal-based reductions, for example with tin(II) chloride, can also be utilized. mdpi.com Diborane (B8814927) has also been reported as a reagent for this conversion. wikipedia.org

The table below summarizes various reducing agents for the conversion of nitroalkanes to hydroxylamines.

| Reducing Agent/System | Typical Conditions | Remarks |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | A classic and effective method for aliphatic nitro compounds. wikipedia.org |

| Diborane (B₂H₆) | Tetrahydrofuran (B95107) (THF) | Can be used for the reduction of aliphatic nitro compounds. wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | Controlled H₂ pressure, specific solvents | Requires careful monitoring to avoid over-reduction to the amine. organic-chemistry.org |

| Raney Nickel / Hydrazine | 0-10 °C | Used for the reduction of aryl nitro compounds, but principles can be adapted. wikipedia.org |

Transformation of Oximes to Hydroxylamino Compounds

Another viable indirect route begins with the oximation of a suitable ketone, followed by the reduction of the resulting oxime. The starting material for this sequence would be 4-methyl-2-pentanone (B128772). This ketone can be reacted with hydroxylamine hydrochloride in the presence of a base to form 4-methyl-2-pentanone oxime. nih.govresearchgate.net

The subsequent step involves the reduction of the C=N double bond of the oxime to yield the N-substituted hydroxylamine. The challenge in this step is to achieve selective reduction of the C=N bond without cleaving the weak N-O bond, which would lead to the formation of the primary amine as a byproduct. nih.gov

Several methods have been developed for the reduction of oximes to hydroxylamines:

Diborane: The reaction of aliphatic ketoximes with diborane (B₂H₆) in a solvent like tetrahydrofuran (THF) is a general method for preparing N-monosubstituted hydroxylamines in good yields (50-90%). acs.org

Catalytic Hydrogenation: This method can be employed, but catalyst selection is critical. For instance, iridium-catalyzed homogeneous hydrogenation has been shown to be effective for reducing both aldoximes and ketoximes to the corresponding hydroxylamines. nih.gov Platinum-based heterogeneous catalysts have also been used, often in the presence of a strong acid. nih.gov

Borohydride (B1222165) Reagents: Stoichiometric reductants like various borohydrides are commonly used for the conversion of oximes to hydroxylamines. nih.gov

The following table presents a comparison of methods for oxime reduction.

| Method | Reagent(s) | Advantages | Challenges |

| Diborane Reduction | Diborane (B₂H₆) | Good yields for aliphatic oximes. acs.org | Handling of diborane. |

| Catalytic Hydrogenation | H₂, Ir-based or Pt-based catalysts | Atom-economical, high turnover. nih.gov | Risk of N-O bond cleavage leading to amine byproducts; requires pressure equipment. nih.govacs.org |

| Borohydride Reduction | e.g., Sodium cyanoborohydride | Stoichiometric control. mdpi.comnih.gov | Generates significant waste. nih.gov |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that require careful control include the choice of solvent, temperature, and pressure.

Temperature and Pressure Control Strategies

Precise control of temperature and pressure is crucial for achieving high yield and purity while ensuring the safety of the reaction.

Temperature Control: Many reactions involving hydroxylamine or its precursors are sensitive to temperature.

Exothermic Reactions: The formation of oximes and the reduction of nitro compounds can be exothermic. google.com Maintaining a low temperature (e.g., 0-5 °C) is often necessary to control the reaction rate, prevent side reactions, and avoid the decomposition of thermally unstable intermediates or products. google.com Hydroxylamine itself is unstable and can decompose, particularly at elevated temperatures. acs.org

Reaction Kinetics: For reactions with high activation energy, heating may be required to achieve a reasonable reaction rate. However, this must be balanced against the potential for byproduct formation and decomposition. For instance, some Beckmann rearrangements of oximes, an alternative reaction pathway, are initiated by heat. masterorganicchemistry.com

Selectivity: Temperature can influence the regioselectivity and chemoselectivity of a reaction. A lower temperature might favor the thermodynamically controlled product, while a higher temperature could lead to the kinetically controlled product.

Pressure Control: Pressure is a key variable primarily in reactions involving gases, such as catalytic hydrogenation.

Catalytic Hydrogenation: In the reduction of nitro compounds or oximes using hydrogen gas, the pressure of H₂ is a critical parameter. Higher pressures increase the concentration of dissolved hydrogen, which generally leads to a faster reaction rate. researchgate.net However, excessively high pressure can sometimes lead to over-reduction or other side reactions. The optimal pressure must be determined experimentally for each specific substrate and catalyst system.

Atmospheric vs. Superatmospheric Pressure: While many laboratory-scale reactions are conducted at atmospheric pressure, industrial-scale syntheses may utilize superatmospheric pressures to enhance reaction rates and throughput. google.com

The following table summarizes the general impact of temperature and pressure on the synthesis.

| Parameter | General Impact on Synthesis of this compound |

| Temperature | Low Temperatures (e.g., 0-25 °C): Often required to control exothermic reactions, improve selectivity, and prevent decomposition of hydroxylamine and its derivatives. google.comElevated Temperatures: May be needed to overcome activation barriers but increase the risk of side reactions and decomposition. |

| Pressure | Atmospheric Pressure: Sufficient for many chemical reductions and nucleophilic additions. Elevated Pressure: Primarily used in catalytic hydrogenations to increase the rate of reduction of nitro or oxime intermediates. researchgate.net |

Stoichiometric Ratio Optimization

A critical aspect of chemical synthesis is the optimization of the stoichiometric ratios of reactants to maximize product yield and minimize waste. This process involves systematic experimentation to determine the ideal molar equivalents of starting materials and reagents. For this compound, the absence of any documented synthetic routes means that no data on stoichiometric ratio optimization is available.

Typically, this section would include data tables from research studies, illustrating how variations in reactant ratios affect the reaction's outcome. For example, a hypothetical optimization table might look like this:

Hypothetical Stoichiometric Ratio Optimization Data

| Entry | Reactant A (eq.) | Reactant B (eq.) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | 1.1 | 5 | Data Not Available |

| 2 | 1.0 | 1.5 | 5 | Data Not Available |

| 3 | 1.0 | 2.0 | 5 | Data Not Available |

This table is for illustrative purposes only, as no actual data for this compound could be found.

Scale-Up Considerations for Laboratory and Pilot Studies

The transition of a chemical synthesis from a laboratory scale to a pilot plant and eventually to full-scale production involves addressing numerous challenges. These considerations include reaction kinetics, heat management, mass transfer, reactor design, and process safety. Without an established laboratory-scale synthesis for this compound, a discussion of scale-up considerations is purely theoretical.

Key factors that would need to be addressed during the scale-up of a synthesis for this compound would include:

Thermodynamics and Heat Transfer: Understanding whether the reaction is exothermic or endothermic is crucial for designing an appropriate cooling or heating system for a larger reactor.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger vessels.

Reaction Kinetics: The rate of reaction and the formation of byproducts may change with scale.

Downstream Processing: The purification of the final product would require the development of scalable extraction, distillation, or crystallization methods.

Given the current lack of information, further research is required to first establish a viable synthetic route for this compound before any of these critical optimization and scale-up factors can be investigated and detailed.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxylamino 4 Methyl 2 Pentanone

Reactions Involving the Hydroxylamino Group

Reduction Pathways and Products (e.g., to Amines)

Reductive Amination Analogs

General principles of organic chemistry suggest that the hydroxylamino group in a molecule like 4-Hydroxylamino-4-methyl-2-pentanone would be susceptible to both oxidation and reduction. Oxidation would likely yield nitrones or nitroso compounds, depending on the reagents and reaction conditions. Conversely, reduction would be expected to convert the hydroxylamino group to a primary amine.

For instance, the oxidation of hydroxylamines is a known method for the synthesis of nitrones. This transformation can be achieved using various oxidizing agents. Similarly, the reduction of a hydroxylamino group to an amine is a standard transformation, often accomplished through catalytic hydrogenation or other reducing agents.

Despite these general expectations, the specific mechanistic pathways, reaction kinetics, and product distributions for this compound remain uncharacterized in the available literature. The influence of the ketone and the tertiary carbon center on the reactivity of the hydroxylamino group would be of particular interest for a detailed mechanistic study.

The lack of specific data for this compound highlights a potential area for future research in organic chemistry. Such studies would be valuable for a more complete understanding of the chemical properties of multifunctional organic compounds.

Condensation Reactions with Carbonyl Compounds

The hydroxylamino group in this compound is a potent nucleophile, primarily due to the alpha-effect, where the adjacent electronegative oxygen atom enhances the nucleophilicity of the nitrogen. quora.comic.ac.uk This property allows it to readily participate in condensation reactions with aldehydes and ketones. The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org

Initially, the nitrogen atom of the hydroxylamino group attacks the electrophilic carbonyl carbon of the reacting aldehyde or ketone. This is followed by proton transfers to form a neutral carbinolamine intermediate. libretexts.org Under mildly acidic conditions (typically pH 4-5), which serve to activate the carbonyl group without fully protonating the hydroxylamine (B1172632), the carbinolamine dehydrates to yield the final condensation product. organicmystery.comrsc.org When reacting with aldehydes or ketones, this compound forms a nitrone, a compound containing a C=N+(O-)-R functional group. researchgate.netorganic-chemistry.org

The general mechanism is as follows:

Nucleophilic Attack: The nitrogen of the hydroxylamino group attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic or neutral carbinolamine intermediate.

Protonation of Oxygen: The hydroxyl group of the intermediate is protonated under acidic conditions to form a good leaving group (water).

Elimination: Water is eliminated, and a double bond forms between the carbon and nitrogen, resulting in the stable nitrone product.

These reactions are typically driven to completion by the removal of water. wikipedia.org

| Reactant | Conditions | Product Type | Notes |

|---|---|---|---|

| Aldehyde (R'-CHO) | Mild acid (e.g., acetate (B1210297) buffer, pH ~4.5) | Aldonitrone | Reaction is generally faster with aldehydes than ketones due to less steric hindrance. quora.com |

| Ketone (R'-CO-R'') | Mild acid, sometimes requires heating or dehydrating agent (e.g., MgSO₄) | Ketonitrone | Equilibrium can be less favorable compared to aldehydes; steric hindrance from R' and R'' groups can slow the reaction. organic-chemistry.orgdoubtnut.com |

N-O Bond Cleavage and Rearrangement Studies

The nitrogen-oxygen (N-O) single bond in the hydroxylamino group is inherently weak and susceptible to cleavage under various conditions, including reductive, oxidative, or thermal stimuli. mdpi.comnih.gov This reactivity is a cornerstone of hydroxylamine chemistry, enabling the transformation into other functional groups and the construction of nitrogen-containing heterocycles. mdpi.comnih.gov

Reductive Cleavage: The N-O bond can be readily cleaved by reducing agents such as catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) or dissolving metal reductions. This process typically yields the corresponding primary amine, 4-amino-4-methyl-2-pentanone.

Rearrangement Reactions: Upon activation, the hydroxylamino group can undergo rearrangements. A key example related to hydroxylamine derivatives is the Beckmann rearrangement, which occurs on oximes formed from ketones. wikipedia.orgmasterorganicchemistry.com If the internal ketone of this compound were to first form an oxime (via intramolecular rearrangement or intermolecular reaction), subsequent treatment with a strong acid (like H₂SO₄, PCl₅) could induce a Beckmann rearrangement. masterorganicchemistry.com In this process, the group anti-periplanar to the hydroxyl group on the nitrogen migrates, leading to the formation of an amide. The cleavage of the N-O bond is a critical step in the mechanism, facilitated by the conversion of the hydroxyl into a good leaving group. masterorganicchemistry.com

Mechanistic studies on N-O bond cleavage have shown that reactions can proceed through polar, radical, or transition-metal-mediated pathways, depending on the reagents and conditions employed. mdpi.comrsc.orgnih.gov For instance, radical-mediated processes can be initiated by single-electron transfer (SET) reagents, leading to nitrogen-centered radicals that can participate in subsequent bond-forming events. mdpi.com

Reactions Involving the Ketone Moiety

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate. However, the presence of the acidic N-H proton on the hydroxylamino group can complicate these reactions, as strong nucleophilic reagents (e.g., Grignard reagents, organolithiums) are also strong bases.

Reaction with Organometallic Reagents: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds will likely first deprotonate the hydroxylamino group. Therefore, at least two equivalents of the organometallic reagent would be required: the first to act as a base and the second to act as a nucleophile. The subsequent nucleophilic attack on the carbonyl carbon, followed by an acidic workup, would yield a tertiary alcohol.

Reduction Reactions: The ketone can be reduced to a secondary alcohol using various reducing agents.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ketone to an alcohol. It would also deprotonate the hydroxylamino group. Sodium borohydride (B1222165) (NaBH₄) is a milder reagent that would selectively reduce the ketone to an alcohol, typically without affecting the hydroxylamino moiety.

Catalytic Hydrogenation: Depending on the catalyst and conditions, catalytic hydrogenation could reduce the ketone to an alcohol. However, as mentioned previously, this method also risks cleaving the N-O bond of the hydroxylamino group.

Enolization and Tautomerism Studies

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. libretexts.org The equilibrium generally favors the keto form, but the enol is a crucial intermediate for many reactions. masterorganicchemistry.com

The tautomerization can be catalyzed by either acid or base:

Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (e.g., water, conjugate base of the acid) then removes an α-proton to form the enol. libretexts.org

Base-Catalyzed Enolization: A base removes an α-proton to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate then yields the enol. libretexts.org

This compound has two distinct α-carbons (C3, the methylene (B1212753) group, and C5, the methyl group), allowing for the formation of two different enolates/enols. The relative stability and rate of formation of these isomers are governed by thermodynamic and kinetic factors, respectively.

α-Carbon Reactivity and Alkylation

The formation of an enolate intermediate through deprotonation of an α-carbon renders that carbon nucleophilic. chemistrysteps.com This enolate can then react with various electrophiles, most notably alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. This process is known as α-alkylation. nih.govnih.gov

For this compound, regioselectivity is a key consideration due to the two non-equivalent α-positions.

Kinetic Enolate: Deprotonation of the C5 methyl group is sterically less hindered and occurs faster, especially at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). Alkylation of this enolate leads to substitution at the C5 position. chemistrysteps.com

Thermodynamic Enolate: Deprotonation of the C3 methylene group leads to a more substituted, and therefore more stable, double bond in the enolate. This enolate is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, weaker base). Alkylation here would occur at the C3 position. chemistrysteps.com

The choice of base is critical. A strong, non-nucleophilic base like LDA is required to irreversibly and quantitatively form the enolate, preventing side reactions like self-aldol condensation. youtube.com The hydroxylamino proton must be removed first, requiring an additional equivalent of the base.

| Conditions | Enolate Formed | Site of Alkylation | Typical Reagents |

|---|---|---|---|

| Low Temperature (-78 °C), Bulky Base | Kinetic | C5 (Methyl group) | 1) 2.2 eq. LDA; 2) R-X |

| Higher Temperature (0 °C to RT), Weaker Base | Thermodynamic | C3 (Methylene group) | 1) 2.2 eq. NaH; 2) R-X |

Interplay Between Functional Groups: Cascade and Tandem Reactions

The bifunctional nature of this compound allows for the possibility of intramolecular cascade or tandem reactions, where both the ketone and hydroxylamino groups participate sequentially in a single synthetic operation.

One plausible cascade reaction is an intramolecular cyclization. For example, upon formation of the C3 enolate (the thermodynamic enolate), the nucleophilic α-carbon could potentially attack the electrophilic nitrogen of the hydroxylamino group, particularly if the hydroxyl group is first converted into a better leaving group (e.g., by tosylation or mesylation). This pathway could lead to the formation of a five-membered cyclic product.

Alternatively, a reductive amination cascade could be envisioned. Under catalytic hydrogenation with a catalyst like palladium on carbon, the ketone could be reduced to a secondary alcohol. Concurrently or subsequently, the N-O bond could be cleaved to generate a primary amine. This newly formed amino group could then react intramolecularly with the ketone (if any remains unreacted) or an intermediate iminium ion to form a cyclic imine or a substituted pyrrolidine (B122466) derivative after further reduction. Such pathways are common in the synthesis of nitrogen-containing heterocycles.

Spectroscopic and Chromatographic Characterization Methodologies

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of "4-Hydroxylamino-4-methyl-2-pentanone" from reaction mixtures and for the assessment of its purity.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For the analysis of hydroxylamino compounds, which can be challenging to analyze directly due to their polarity, derivatization is often employed. A common approach involves converting the hydroxylamino group into a less polar and more volatile derivative. For instance, reaction with a ketone like cyclohexanone (B45756) can produce a corresponding oxime, which is more amenable to GC analysis. nih.gov This derivatization step is crucial for obtaining sharp peaks and reproducible results.

In a typical GC method for a derivatized hydroxylamino compound, a capillary column with a non-polar or medium-polarity stationary phase would be used. A flame ionization detector (FID) is commonly employed for its high sensitivity to organic compounds. However, for enhanced selectivity, especially in complex matrices, a nitrogen-phosphorus detector (NPD) can be utilized, as it provides a more specific response to nitrogen-containing compounds. nih.gov The GC method would be invaluable for detecting and quantifying volatile byproducts and impurities that may be present in a sample of "this compound".

A headspace GC method could also be developed, which involves converting the hydroxylamine (B1172632) into a gaseous product like nitrous oxide (N₂O) for analysis. researchgate.net This indirect method can be highly sensitive and selective for determining trace levels of hydroxylamines. researchgate.net

Table 1: Illustrative GC Parameters for Analysis of a Derivatized Hydroxylamino Compound

| Parameter | Value |

| Column | Capillary, e.g., DB-5 (5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

High-performance liquid chromatography is a versatile technique for the separation, purification, and quantification of a wide range of organic compounds. Due to the polarity of the hydroxylamino group, reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of "this compound".

Given that hydroxylamines may lack a strong chromophore for UV detection, derivatization is often necessary to enhance sensitivity. nih.gov Reagents such as benzaldehyde (B42025) or 1-fluoro-2,4-dinitrobenzene (B121222) can be used to introduce a UV-active moiety, allowing for detection at specific wavelengths, for example, 250 nm or 380 nm. oup.comresearchgate.net

A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. oup.comoup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. oup.comoup.com

For compounds that are highly polar and poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. chromforum.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes. chromforum.org

Table 2: Example HPLC Conditions for Analysis of a Derivatized Hydroxylamino Compound

| Parameter | Value |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm (or wavelength appropriate for derivative) |

As "this compound" possesses a chiral center at the carbon atom bearing the hydroxylamino group, it can exist as a pair of enantiomers. The separation of these enantiomers would require the use of chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving successful chiral resolution. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The development of a chiral separation method would be essential for studying the stereochemistry of the compound and for isolating individual enantiomers.

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure of "this compound".

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of "this compound" would be expected to show distinct signals for the different types of protons. The two methyl groups attached to the same carbon would likely appear as a singlet, while the methyl group of the acetyl moiety would also be a singlet. The methylene (B1212753) protons would likely appear as a singlet or as an AB quartet, depending on their magnetic environment. The protons on the hydroxylamino group (-NHOH) would appear as exchangeable signals, and their chemical shift and coupling patterns could provide information about the conformation and hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would have a characteristic chemical shift in the downfield region (typically >200 ppm). The carbon bearing the hydroxylamino group and the two methyl groups would also have a distinct chemical shift.

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments would be crucial for establishing the connectivity between protons and carbons. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons, which can be helpful in confirming the stereochemistry.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.1 | Singlet |

| CH₂ | ~2.5-2.8 | Singlet or AB quartet |

| C(CH₃)₂ | ~1.2 | Singlet |

| NH | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | >200 |

| C(NHOH)(CH₃)₂ | ~60-70 |

| CH₂ | ~40-50 |

| C(CH₃)₂ | ~25-30 |

| CH₃ (acetyl) | ~20-25 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the ketone and hydroxylamino functional groups.

A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone. The N-H and O-H stretching vibrations of the hydroxylamino group would likely appear as broad bands in the region of 3200-3600 cm⁻¹. The C-N stretching vibration would be expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700-1725 (strong) |

| Hydroxylamino (O-H) | Stretch | 3200-3600 (broad) |

| Hydroxylamino (N-H) | Stretch | 3200-3500 (broad) |

| C-H (alkane) | Stretch | 2850-3000 |

| C-N | Stretch | 1000-1350 |

Mass Spectrometry (MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

No data available in the searched literature.

Spectrophotometric Analysis (e.g., UV-Vis) for Concentration Determination and Degradation Monitoring

No data available in the searched literature.

Computational Prediction of Spectroscopic Parameters

No data available in the searched literature.

Role As a Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a ketone and a hydroxylamine (B1172632) functionality within 4-Hydroxylamino-4-methyl-2-pentanone makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The intramolecular reaction between the nucleophilic nitrogen of the hydroxylamino group and the electrophilic carbon of the ketone can lead to the formation of cyclic structures.

One of the primary reactions of hydroxylamines with ketones is the formation of oximes. britannica.comwikipedia.org In the case of this compound, an intramolecular condensation could potentially lead to a cyclic nitrone or a related heterocyclic system. This cyclization can be influenced by reaction conditions such as pH and temperature.

Furthermore, the initial oxime or nitrone intermediate can undergo subsequent reactions to form more complex heterocyclic systems. For example, nitrones are well-known 1,3-dipoles and can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing rings. organic-chemistry.org This approach provides a powerful tool for the stereoselective synthesis of complex molecules.

The general reaction of a ketone with hydroxylamine to form an oxime is a fundamental transformation in organic chemistry and serves as a basis for understanding the potential of this compound in heterocyclic synthesis. chemcess.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Intermediate | Potential Heterocyclic Product | Reaction Type |

| This compound | Cyclic Oxime/Nitrone | Substituted Isoxazolidine (B1194047) or related heterocycle | Intramolecular Condensation/Cycloaddition |

| This compound + Alkene/Alkyne | Cyclic Nitrone | Bicyclic Nitrogen-containing Heterocycle | Intramolecular Condensation followed by [3+2] Cycloaddition |

Utility in the Construction of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound can serve as a key building block in the assembly of more intricate organic molecules. The hydroxylamino and ketone functionalities can be chemoselectively manipulated to introduce additional functional groups and build molecular complexity.

For instance, the ketone group can undergo a variety of classical carbonyl reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to extend the carbon skeleton. The hydroxylamino group, in turn, can be protected and later revealed for subsequent transformations, or it can be oxidized or reduced to introduce different nitrogen functionalities. This orthogonal reactivity allows for a stepwise and controlled construction of complex target molecules.

The ability to form oximes from ketones is a widely used strategy in organic synthesis. thermofisher.com These oximes can then be subjected to transformations like the Beckmann rearrangement to produce amides or lactams, which are important structural motifs in many biologically active compounds. wikipedia.org

Derivatization for Specialized Reagents or Ligands

The functional groups of this compound can be derivatized to create specialized reagents or ligands with tailored properties. The hydroxylamino moiety, with its nitrogen and oxygen atoms, can act as a chelating agent for metal ions. By modifying the carbon backbone or the substituents on the nitrogen atom, it is possible to design ligands with specific selectivities and affinities for different metals.

For example, derivatization of the ketone functionality could introduce coordinating groups, leading to the formation of polydentate ligands. These ligands can be used in catalysis, for the sequestration of heavy metals, or as contrast agents in medical imaging. The reaction of ketones with hydroxylamine derivatives to form oximes is a common method for creating ligands with N-O donor sets. thermofisher.com

Furthermore, the hydroxylamino group can be functionalized to create probes for biological studies. For instance, fluorescent tags or biotin (B1667282) labels can be attached to the molecule, allowing for the tracking and identification of its interactions with biological macromolecules. thermofisher.com

Mechanistic Studies of its Contribution to Polymerization and Crosslinking Processes (e.g., as a Silane (B1218182) Crosslinker Analog)

Hydroxylamine and its derivatives have been recognized for their role in polymerization and crosslinking processes. google.com They can act as radical traps or initiators in certain polymerization reactions. The bifunctional nature of this compound suggests its potential as a monomer or a crosslinking agent in the synthesis of novel polymers.

The hydroxylamino group can react with functional groups on polymer chains, such as epoxides or isocyanates, to form crosslinks. This crosslinking can significantly alter the mechanical and thermal properties of the resulting polymer network. The presence of the ketone group offers an additional site for crosslinking or further polymer modification.

While there is no direct evidence for its use as a silane crosslinker analog, the principle of using bifunctional molecules to link polymer chains is a well-established concept in polymer chemistry. Silane crosslinkers typically work by hydrolysis and condensation of silanol (B1196071) groups. In a conceptual analogy, the hydroxylamino and ketone groups of this compound could potentially participate in different types of crosslinking chemistries, for example, through the formation of oxime ethers or other covalent linkages between polymer chains. The use of various organic compounds as cross-linking agents is an active area of research. nih.govmdpi.comresearchgate.net

Further mechanistic studies would be required to fully elucidate the potential contribution of this compound to polymerization and crosslinking processes. Such studies would likely involve kinetic analysis and characterization of the resulting polymer structures to understand the reaction mechanisms and the properties of the materials formed.

Research Findings on the Atmospheric Chemistry of this compound Currently Unavailable

A thorough review of available scientific literature reveals a significant lack of research on the environmental transformation and atmospheric chemistry of the specific compound This compound . Consequently, data required to populate the requested article outline—including gas-phase reaction kinetics, photolysis studies, and atmospheric degradation products—could not be located.

It is important to distinguish this compound from a structurally similar chemical, 4-hydroxy-4-methyl-2-pentanone (also known as diacetone alcohol), for which extensive atmospheric chemistry research has been published. The presence of a hydroxyl (-OH) group in the latter, as opposed to a hydroxylamino (-NHOH) group in the requested compound, results in substantially different chemical properties and reactivity.

Studies on 4-hydroxy-4-methyl-2-pentanone have detailed its reactions with atmospheric oxidants, its photolytic behavior, and its degradation pathways. However, this information is not applicable to this compound and cannot be used to describe its environmental fate.

Due to the absence of specific research on this compound, it is not possible to provide a scientifically accurate article based on the requested detailed outline.

Environmental Transformation and Atmospheric Chemistry Research of 4 Hydroxylamino 4 Methyl 2 Pentanone

Modeling of Tropospheric Behavior and Environmental Fate

The environmental fate of 4-Hydroxylamino-4-methyl-2-pentanone, once released into the troposphere, is governed by a combination of transport, chemical transformation, and deposition processes. defra.gov.uk Modeling the tropospheric behavior of this compound would necessitate a multi-faceted approach, integrating its physicochemical properties with atmospheric conditions. copernicus.orgutoronto.ca Such models are crucial for predicting its persistence, potential for long-range transport, and its contribution to regional air quality issues. defra.gov.uk

Comprehensive atmospheric chemistry models, such as the Community Earth System Model (CESM) or regional models like the Weather Research and Forecasting (WRF-Chem) model, are typically employed to simulate the fate of volatile organic compounds (VOCs). copernicus.org These models require specific input parameters for the compound , which, in the absence of experimental data for this compound, would need to be estimated.

Key parameters for modeling would include:

Emission Rates: The quantity of the compound released into the atmosphere from its sources.

Rate Constants for Chemical Reactions: The speed of its reactions with key atmospheric oxidants, primarily the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). These are the most critical parameters for determining its atmospheric lifetime. noaa.gov

Photolysis Quantum Yield and Absorption Cross-sections: The efficiency with which the compound is broken down by sunlight.

Deposition Velocities: The rates of wet and dry deposition, which remove the compound from the atmosphere.

The output of such modeling efforts would provide predictions on the spatial and temporal distribution of this compound, its atmospheric lifetime, and the formation of secondary pollutants. Given its expected reactivity, it is likely to have a relatively short atmospheric lifetime, limiting its potential for long-range transport. researchgate.net

Table 1: Estimated Input Parameters for Modeling the Tropospheric Fate of this compound

| Parameter | Estimated Value/Basis for Estimation | Significance in Modeling |

| OH Radical Reaction Rate Constant | High | Primary daytime degradation pathway, determines atmospheric lifetime. |

| NO₃ Radical Reaction Rate Constant | Moderate to High | Important nighttime degradation pathway. |

| O₃ Reaction Rate Constant | Low | Likely a minor loss process unless unsaturated bonds are present. |

| Photolysis Rate | Potentially Significant | The carbonyl and hydroxylamino groups may absorb UV radiation. |

| Henry's Law Constant | Moderate | Influences the partitioning between the gas and aqueous phases (e.g., in clouds). |

| Wet and Dry Deposition Rates | Moderate | Contributes to the removal of the compound from the atmosphere. |

Structure-Reactivity Relationships in Environmental Contexts

The atmospheric reactivity of this compound can be inferred by examining the reactivity of its individual functional groups: the hydroxylamino group, the ketone group, and the alkane backbone. Structure-Activity Relationships (SARs) provide a framework for estimating the rate constants of atmospheric reactions based on the molecular structure. github.ioresearchgate.net

Hydroxylamino Group (-NHOH): This group is expected to be highly reactive towards OH radicals. The reaction can proceed via H-atom abstraction from the N-H or O-H bonds. By analogy with simple amines and hydroxylamine (B1172632) itself, this functional group is likely to be a major site of OH attack. acs.orgfrontiersin.org The presence of the electron-donating alkyl groups may further enhance the reactivity at this site.

Ketone Group (C=O): The ketone functional group is generally less reactive towards OH radicals than alkanes of similar size. nih.gov Reaction with OH would likely proceed via H-atom abstraction from the adjacent methylene (B1212753) (-CH₂-) and methine (-CH-) groups. Photolysis is also a potential atmospheric fate for ketones, which can absorb ultraviolet radiation leading to bond cleavage. nih.gov

Alkane Backbone: The saturated carbon-hydrogen bonds of the pentanone backbone are susceptible to H-atom abstraction by OH radicals. The rate of abstraction depends on the type of C-H bond (primary, secondary, or tertiary). The tertiary C-H bond at the 4-position, if it were present (in this case it's a quaternary carbon), would be the most reactive, followed by the secondary C-H bonds of the methylene group, and then the primary C-H bonds of the methyl groups.

τ = 1 / (k_OH * [OH])

where τ is the lifetime, k_OH is the rate constant for the reaction with OH, and [OH] is the average atmospheric concentration of OH radicals (typically around 1 x 10⁶ molecules cm⁻³).

Table 2: Estimated Site-Specific Reactivity towards OH Radicals in this compound

| Molecular Site | Type of Reaction | Estimated Relative Reactivity | Primary Products (Hypothetical) |

| -NHOH group | H-atom abstraction | High | Nitrogen-containing radicals, leading to the formation of nitroso or nitro compounds. |

| -CH₂- group (alpha to ketone) | H-atom abstraction | Moderate | Carbon-centered radicals, leading to fragmentation or functionalization. |

| -CH₃ groups (at position 4) | H-atom abstraction | Low | Carbon-centered radicals. |

| -CH₃ group (at position 1) | H-atom abstraction | Low | Carbon-centered radicals. |

| C=O group | Photolysis | Moderate | Fragmentation of the molecule into smaller carbonyls and radicals. |

The degradation of this compound in the atmosphere is expected to produce a variety of oxygenated and nitrogenated organic compounds, which could contribute to the formation of secondary organic aerosol (SOA) and ozone. github.io

Q & A

Q. Answer :

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~3400 cm⁻¹ (-OH stretch) and ~1700 cm⁻¹ (C=O stretch) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 116 [M⁺], 101 [M⁺-CH₃]) confirm purity and identity .

Advanced: How can contradictory NMR chemical shifts for 4-Hydroxy-4-methyl-2-pentanone in different solvents be resolved?

Answer :

Solvent-induced shifts arise from hydrogen bonding and polarity effects. For example:

- In DMSO-d₆ , the -OH proton signal shifts downfield (δ 4.2–4.5) due to strong hydrogen bonding.

- In CDCl₃ , the -OH proton appears at δ 2.75 as a broad singlet .

To resolve discrepancies:

Compare experimental data with NIST Standard Reference Database spectra generated in matching solvents .

Use deuterated solvents with controlled pH to minimize exchange broadening.

Perform variable-temperature NMR to study dynamic effects (e.g., -OH proton exchange rates).

Advanced: What strategies improve the stability of 4-Hydroxy-4-methyl-2-pentanone during long-term storage?

Answer :

The compound undergoes retro-aldol decomposition under acidic or high-temperature conditions, reforming acetone. Mitigation strategies include:

- Storage in amber glass bottles at 4°C to limit light/thermal degradation.

- Addition of stabilizers (e.g., 0.1% hydroquinone) to inhibit radical-mediated oxidation .

- Purity assessment via HPLC (C18 column, mobile phase: 70% H₂O/30% MeCN) to detect degradation products like mesityl oxide .

Basic: What safety protocols are critical when handling 4-Hydroxy-4-methyl-2-pentanone?

Q. Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 50 ppm) .

- Fire Safety : Classified as a Category 2 flammable liquid (flash point: 56°C). Store away from ignition sources and use CO₂ fire extinguishers .

Advanced: How can kinetic studies optimize reaction conditions for the aldol condensation of acetone?

Q. Answer :

- Rate Determination : Use in-situ FTIR to monitor enolate formation (C=O stretching frequency shifts) .

- Temperature Dependence : Higher temperatures (>40°C) accelerate reaction but favor decomposition; maintain 25–30°C for maximum yield.

- Catalyst Screening : Compare alkali hydroxides (e.g., KOH vs. Ba(OH)₂) via Arrhenius plots to identify activation energy minima .

Basic: What chromatographic methods validate the purity of 4-Hydroxy-4-methyl-2-pentanone?

Q. Answer :

- GC-FID : Use a DB-5 column (30 m × 0.32 mm) with split injection (1:50 ratio). Retention time: ~8.2 min .

- HPLC-DAD : C18 column, isocratic elution (60:40 H₂O:MeCN), UV detection at 210 nm. Purity >99% is required for pharmaceutical applications .

Advanced: How do solvent polarity and pH affect the tautomeric equilibrium of 4-Hydroxy-4-methyl-2-pentanone?

Answer :

In polar aprotic solvents (e.g., DMSO), the enol tautomer is stabilized via intramolecular hydrogen bonding. In aqueous acidic conditions, the keto form predominates. Experimental validation methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.